N-[[4-(2-methoxy-5-methylphenyl)oxan-4-yl]methyl]-1-(1-methyltetrazol-5-yl)ethanamine
Description
N-[[4-(2-methoxy-5-methylphenyl)oxan-4-yl]methyl]-1-(1-methyltetrazol-5-yl)ethanamine: is a complex organic compound that features a unique structure combining an oxane ring, a methyltetrazole group, and an ethanamine backbone
Properties
IUPAC Name |
N-[[4-(2-methoxy-5-methylphenyl)oxan-4-yl]methyl]-1-(1-methyltetrazol-5-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O2/c1-13-5-6-16(24-4)15(11-13)18(7-9-25-10-8-18)12-19-14(2)17-20-21-22-23(17)3/h5-6,11,14,19H,7-10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBHWZMCFPTSSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2(CCOCC2)CNC(C)C3=NN=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(2-methoxy-5-methylphenyl)oxan-4-yl]methyl]-1-(1-methyltetrazol-5-yl)ethanamine typically involves multiple steps:
Formation of the oxane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methyltetrazole group: This step often involves the reaction of a suitable amine with a tetrazole precursor under controlled temperature and pH conditions.
Coupling of the oxane and methyltetrazole moieties: This is usually done through a nucleophilic substitution reaction, where the oxane ring is functionalized to allow for the attachment of the methyltetrazole group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Optimization of reaction conditions: To maximize yield and purity, parameters such as temperature, pressure, and solvent choice are carefully controlled.
Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification processes: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(2-methoxy-5-methylphenyl)oxan-4-yl]methyl]-1-(1-methyltetrazol-5-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or alkanes.
Scientific Research Applications
N-[[4-(2-methoxy-5-methylphenyl)oxan-4-yl]methyl]-1-(1-methyltetrazol-5-yl)ethanamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: It may have therapeutic potential, particularly in the development of new pharmaceuticals.
Industry: Its unique properties could be exploited in the creation of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[[4-(2-methoxy-5-methylphenyl)oxan-4-yl]methyl]-1-(1-methyltetrazol-5-yl)ethanamine exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: The compound could influence various biochemical pathways, potentially affecting processes such as signal transduction or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-1-(1-methyltetrazol-5-yl)ethanamine
- N-[[4-(2-methylphenyl)oxan-4-yl]methyl]-1-(1-methyltetrazol-5-yl)ethanamine
Uniqueness
N-[[4-(2-methoxy-5-methylphenyl)oxan-4-yl]methyl]-1-(1-methyltetrazol-5-yl)ethanamine stands out due to the specific positioning of the methoxy and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
